molecular formula C18H22N2O7 B12226678 Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12226678
M. Wt: 378.4 g/mol
InChI Key: PWUTXKHBIHXZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dihydropyridine core, which is often associated with biological activity, and a trimethoxyphenyl group, which enhances its chemical properties.

Preparation Methods

The synthesis of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3,4,5-trimethoxybenzoyl chloride and 2-methyl-3-hydroxy-4,5-dihydropyridine.

    Coupling Reaction: The key step involves the coupling of these starting materials under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that retain the core structure of the original compound.

Scientific Research Applications

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for conditions related to cardiovascular and neurological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydropyridine core allows it to bind to specific sites, modulating the activity of proteins involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate include other dihydropyridine derivatives and trimethoxyphenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.

    Trimethoprim: A trimethoxyphenyl-containing antibiotic used to treat bacterial infections.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C18H22N2O7/c1-9-15(18(23)27-5)11(8-14(21)19-9)17(22)20-10-6-12(24-2)16(26-4)13(7-10)25-3/h6-7,11H,8H2,1-5H3,(H,19,21)(H,20,22)

InChI Key

PWUTXKHBIHXZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.